5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile is an organic compound that features a boron-containing heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile typically involves the reaction of pyridine-2-carbonitrile with a boron-containing reagent such as 5,5-dimethyl-1,3,2-dioxaborinane. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and hydrolysis of the boron compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The boron atom can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Oxidation and Reduction: The boron-containing ring can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or peracids.
Reduction: May involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
Oxidized or Reduced Boron Compounds: Depending on the specific oxidizing or reducing conditions used.
Scientific Research Applications
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Catalysis: Can act as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action for 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile primarily involves its ability to form stable complexes with other molecules. The boron atom in the compound can coordinate with various ligands, facilitating reactions such as coupling and catalysis .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane: Similar boron-containing heterocyclic compound used in organic synthesis.
Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate: Another boron-containing compound with applications in organic synthesis.
Uniqueness
5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile is unique due to its combination of a boron-containing ring and a pyridine-2-carbonitrile moiety.
Properties
Molecular Formula |
C11H13BN2O2 |
---|---|
Molecular Weight |
216.05 g/mol |
IUPAC Name |
5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H13BN2O2/c1-11(2)7-15-12(16-8-11)9-3-4-10(5-13)14-6-9/h3-4,6H,7-8H2,1-2H3 |
InChI Key |
YVHYGICCMNZGGQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CN=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.